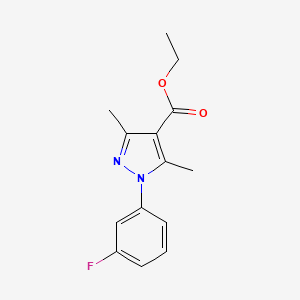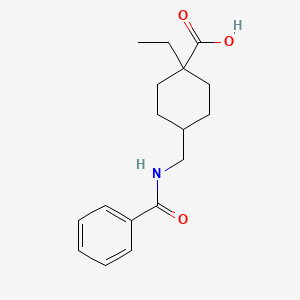
(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as EPAM, is a synthetic molecule that has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has demonstrated the synthesis of pyrimidine-azetidinone analogs, including structures related to (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, showcasing significant antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. This indicates the compound's potential for developing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis and Structural Insights
Investigations into the synthesis and structural properties of related pyrimidine and azetidinone derivatives provide a foundation for understanding the chemical behavior and potential applications of this compound. For instance, the study on novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis offers insights into heterocyclic chemistry that could be applied to related compounds (Pokhodylo et al., 2010).
Anticancer Potential
Research on pyrazole and pyrimidine derivatives, akin to the chemical structure of interest, has revealed their promising anticancer properties. These compounds have shown higher anticancer activity than reference drugs in some cases, suggesting that similar structures could be explored for their anticancer potential (Hafez et al., 2016).
Nonlinear Optical Properties
The study of pyrimidine derivatives has also highlighted their significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and NLO materials. The structural and electronic characteristics of these compounds can inform the design of new materials with enhanced NLO performance (Hussain et al., 2020).
Antibacterial and Antifungal Activities
Further research into the antimicrobial efficacy of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which share functional groups with the compound of interest, indicates broad-spectrum antibacterial and antifungal activities. These findings support the potential of structurally related compounds in developing new antimicrobial agents (Patel & Patel, 2017).
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBHCVZVILCMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2425564.png)
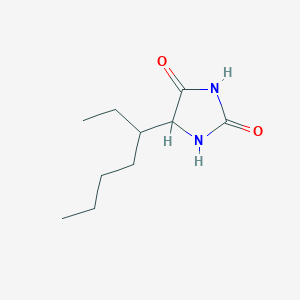
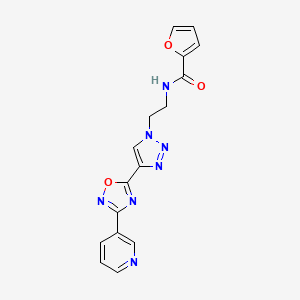
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)

![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)
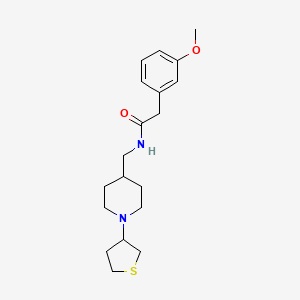
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)

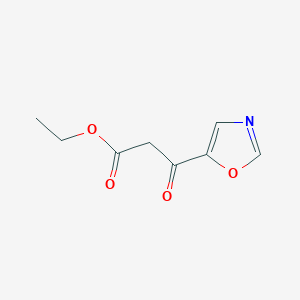
![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2425583.png)
